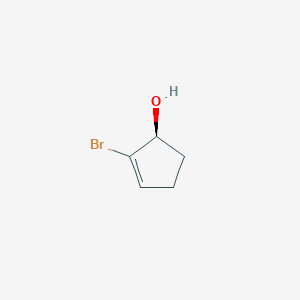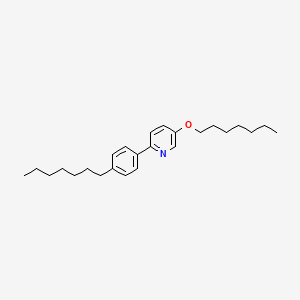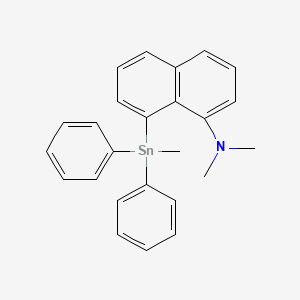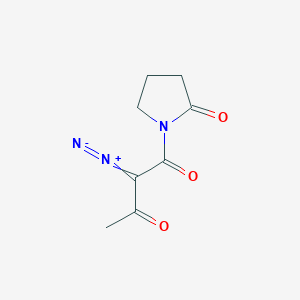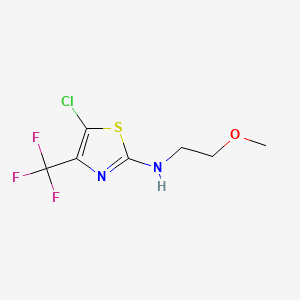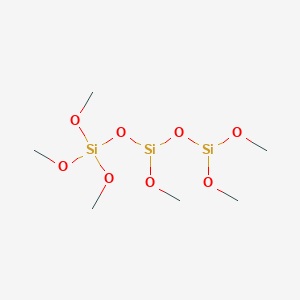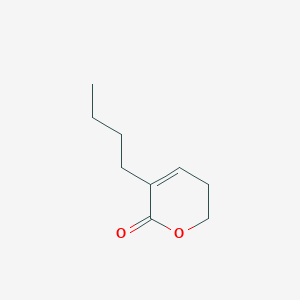
3-Butyl-5,6-dihydro-2H-pyran-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Butyl-5,6-dihydro-2H-pyran-2-one is a heterocyclic compound that belongs to the class of pyranones. It is characterized by a six-membered ring containing an oxygen atom and a butyl side chain at the third position. This compound is known for its diverse biological and pharmacological activities, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-5,6-dihydro-2H-pyran-2-one can be achieved through several methods:
Intramolecular Cyclization: This method involves the cyclization of α-haloesters, typically α-bromoesters, using a metal as a reducing agent.
N-Heterocyclic Carbene Precatalyst Reaction: This reaction involves the use of enals and ketones with a catalytic amount of N-heterocyclic carbene and a metal catalyst.
Ring-Closing Metathesis: This method uses dienes containing a carboxylate group and a Grubbs II catalyst to achieve cyclization.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the above synthetic routes, with optimization for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
化学反应分析
Types of Reactions
3-Butyl-5,6-dihydro-2H-pyran-2-one undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes .
科学研究应用
3-Butyl-5,6-dihydro-2H-pyran-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including heterocycles.
Biology: It has shown potential as an inducer of colony-stimulating factors in bone marrow stromal cells.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and dyestuffs.
作用机制
The mechanism of action of 3-Butyl-5,6-dihydro-2H-pyran-2-one involves its interaction with various molecular targets and pathways. For example, its antitumor activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways . Its antimicrobial activity may involve the disruption of microbial cell membranes or inhibition of essential enzymes .
相似化合物的比较
Similar Compounds
5,6-Dihydro-2H-pyran-2-one: A structurally similar compound with a wide range of biological activities.
6-Pentyl-5,6-dihydro-2H-pyran-2-one: Known for its antimicrobial properties.
6-Undecyl-5,6-dihydro-2H-pyran-2-one: Exhibits similar pharmacological activities.
Uniqueness
3-Butyl-5,6-dihydro-2H-pyran-2-one is unique due to its specific butyl side chain, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for targeted research and industrial applications.
属性
CAS 编号 |
138118-29-3 |
|---|---|
分子式 |
C9H14O2 |
分子量 |
154.21 g/mol |
IUPAC 名称 |
5-butyl-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C9H14O2/c1-2-3-5-8-6-4-7-11-9(8)10/h6H,2-5,7H2,1H3 |
InChI 键 |
SUOQGDJUJPKVEE-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=CCCOC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Methyl-3-[(E)-phenyldiazenyl]-2,4-dihydro-1H-cyclopenta[b]quinoline](/img/structure/B14282715.png)
![1-[Tert-butyl(dimethyl)silyl]-4-methylpent-2-en-1-one](/img/structure/B14282718.png)
![1-{4-Fluoro-2-[(propan-2-yl)oxy]phenyl}piperazine](/img/structure/B14282732.png)

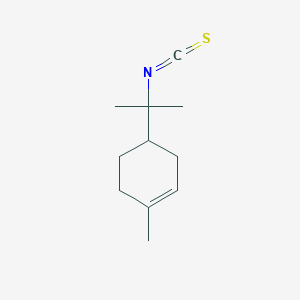
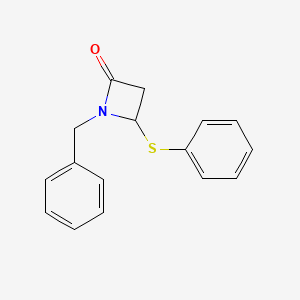
![1-Methoxy-2-[(4-methylphenyl)ethynyl]benzene](/img/structure/B14282752.png)
